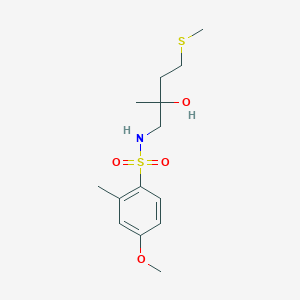

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxy-2-methylbenzenesulfonamide

描述

属性

IUPAC Name |

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-4-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4S2/c1-11-9-12(19-3)5-6-13(11)21(17,18)15-10-14(2,16)7-8-20-4/h5-6,9,15-16H,7-8,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPSNBTYLNLZNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C)(CCSC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxy-2-methylbenzenesulfonyl chloride with 2-hydroxy-2-methyl-4-(methylthio)butylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

化学反应分析

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxy-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles like amines or thiols.

科学研究应用

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxy-2-methylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

作用机制

The mechanism of action of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

Structural Features

The target compound shares functional groups with several analogs but differs in core structure and substituent arrangement:

Key Observations :

- The methylthio (-SCH₃) group in the target compound and 4-(methylthio)butyl isothiocyanate may confer similar lipophilicity and sulfur-mediated metabolic interactions.

- Azido-substituted sulfonamides prioritize synthetic utility, whereas the target compound’s hydroxyl and methoxy groups suggest stability in aqueous environments.

Physicochemical Properties

生物活性

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxy-2-methylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound features several key functional groups:

- Hydroxy group : Enhances solubility and may contribute to biological activity.

- Methylthio group : Known for its role in enhancing pharmacological properties.

- Methoxy group : Often associated with increased lipophilicity and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function through:

- Enzyme inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.

- Receptor modulation : The compound may also interact with receptor sites, influencing signaling pathways critical for cellular function.

Antiproliferative Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and others.

- IC50 Values : The most promising derivatives demonstrated IC50 values ranging from 1.2 µM to 5.3 µM, indicating potent inhibitory effects on cell proliferation .

Antibacterial Activity

The compound has shown antibacterial properties against both Gram-positive and Gram-negative bacteria. Key findings include:

- Minimum Inhibitory Concentration (MIC) : Certain derivatives displayed MIC values as low as 8 µM against Enterococcus faecalis, indicating strong antibacterial potential .

Antioxidative Activity

This compound also exhibits antioxidative properties:

- Mechanism : The presence of hydroxy and methoxy groups contributes to its ability to scavenge free radicals, thus reducing oxidative stress in cells .

Case Studies

- Antiproliferative Effects on MCF-7 Cells :

- Antibacterial Activity Against E. faecalis :

常见问题

Q. What are the key synthetic steps and reagents for preparing N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxy-2-methylbenzenesulfonamide?

The synthesis involves nucleophilic substitution and sulfonamide bond formation. Key steps include:

- Reacting a hydroxy-methylthio-butyl precursor with 4-methoxy-2-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or NaOH) to facilitate sulfonamide linkage .

- Purification via recrystallization or column chromatography using solvents like dichloromethane (DCM) or dimethylformamide (DMF) .

- Monitoring reaction progress with thin-layer chromatography (TLC) to ensure intermediate formation .

Q. Which analytical techniques are recommended for characterizing this compound?

- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm .

- Structural elucidation : Nuclear magnetic resonance (NMR; ¹H and ¹³C) to confirm substituent positions and sulfonamide connectivity .

- Mass analysis : High-resolution mass spectrometry (HRMS) for molecular formula validation .

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

- Use thermogravimetric analysis (TGA) to assess thermal degradation thresholds .

- Conduct accelerated stability studies in controlled humidity/temperature chambers, analyzing degradation products via HPLC .

Q. What chemical reactions are feasible for functionalizing this sulfonamide?

- Oxidation : Treat with potassium permanganate (KMnO₄) to modify the methylthio group .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) to reduce unsaturated bonds or deprotect functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- Parameter screening : Use design-of-experiments (DoE) to test variables like temperature (40–80°C), solvent polarity (DMF vs. THF), and base strength (NaOH vs. Et₃N) .

- In-line monitoring : Employ real-time Fourier-transform infrared (FTIR) spectroscopy to track intermediate formation and minimize side reactions .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Advanced NMR techniques : 2D-COSY or HSQC to assign overlapping proton signals, particularly near the hydroxy and methylthio groups .

- Crystallography : Single-crystal X-ray diffraction to confirm stereochemistry and hydrogen-bonding patterns .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess redox stability .

- Molecular dynamics (MD) simulations : Model solvation effects in biological membranes to predict passive diffusion rates .

Q. What methodologies evaluate the compound’s biological activity in vitro?

- Enzyme inhibition assays : Test against bacterial dihydropteroate synthase (DHPS) to assess sulfonamide-specific antibacterial activity .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to screen for apoptosis induction .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Analog synthesis : Replace the methylthio group with sulfoxide/sulfone variants to modulate electron-withdrawing effects .

- Pharmacophore mapping : Compare bioactivity of analogs (e.g., halogenated or methoxy-modified derivatives) to identify critical substituents .

Q. Methodological Notes

- Spectral Data Interpretation : Cross-reference NMR shifts with sulfonamide databases (e.g., NIST Chemistry WebBook) to resolve ambiguities .

- Reaction Optimization : Use response surface methodology (RSM) to model non-linear relationships between variables .

- Bioactivity Validation : Pair in vitro results with molecular docking (e.g., AutoDock Vina) to correlate activity with target binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。